Ac-PAL-AMC

Vue d'ensemble

Description

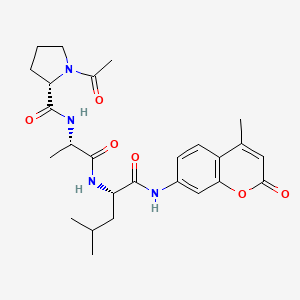

Acétyl-Prolyl-Alanyl-Leucyl-7-amino-4-méthylcoumarine (Ac-PAL-AMC) est un substrat fluorogène spécifiquement conçu pour la sous-unité LMP2/β1i du protéasome 20S. Ce composé est largement utilisé dans les essais biochimiques pour mesurer l'activité du protéasome en libérant la fraction fluorescente 7-amino-4-méthylcoumarine après clivage .

Préparation Methods

Routes de synthèse et conditions de réaction

L'acétyl-Prolyl-Alanyl-Leucyl-7-amino-4-méthylcoumarine est synthétisé par une série de réactions de couplage peptidique. La synthèse implique généralement les étapes suivantes :

Couplage de l'acétyl-proline : L'acétylation de la proline est réalisée à l'aide d'anhydride acétique en présence d'une base telle que la pyridine.

Couplage peptidique séquentiel : La proline acétylée est ensuite couplée à l'alanine et à la leucine en utilisant des réactifs de couplage peptidique tels que le N,N'-dicyclohexylcarbodiimide (DCC) et le 1-hydroxybenzotriazole (HOBt).

Fixation de la 7-amino-4-méthylcoumarine : L'étape finale consiste à coupler le peptide avec la 7-amino-4-méthylcoumarine en utilisant des réactifs de couplage peptidique similaires.

Méthodes de production industrielle

La production industrielle de l'acétyl-Prolyl-Alanyl-Leucyl-7-amino-4-méthylcoumarine suit la même voie de synthèse, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour assurer un rendement élevé et une pureté. Le composé est généralement purifié par chromatographie liquide haute performance (HPLC) et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .

Mécanisme D'action

Target of Action

Ac-PAL-AMC, also known as 1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide, is a fluorogenic substrate that is specific for the 20S proteasome LMP2/β1i activity . The 20S proteasome is a multi-protease complex that plays a vital role in maintaining protein homeostasis and regulating numerous cellular processes .

Mode of Action

The compound interacts with its target, the immunoproteasome , a variant of the proteasome that is often upregulated in disease states such as inflammatory diseases and cancer . This compound is preferentially cleaved by immunoproteasomes compared to constitutive proteasomes . Upon cleavage, 7-amino-4-methylcoumarin (AMC) is released .

Biochemical Pathways

The cleavage of this compound by the immunoproteasome affects the ubiquitin-proteasome system (UPS), a pathway that plays a crucial role in maintaining protein homeostasis . The release of AMC can be used to quantify the activity of the β1i/LMP2 subunit of the 20S immunoproteasome .

Pharmacokinetics

It is known that the compound is soluble in dmso up to 50 mm . This solubility could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The cleavage of this compound by the immunoproteasome and the subsequent release of AMC allows for the quantification of the activity of the β1i/LMP2 subunit of the 20S immunoproteasome . This can provide valuable insights into the functioning of the immunoproteasome in various disease states .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action, efficacy, and stability could be affected by the presence of DMSO or similar solvents

Analyse Biochimique

Biochemical Properties

1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide interacts with the β1i/LMP2 subunit of the 20S immunoproteasome . The interaction is characterized by the cleavage of the compound, which results in the release of AMC. The fluorescence of AMC can then be used to quantify the activity of the β1i/LMP2 subunit .

Cellular Effects

The effects of 1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide on cells are primarily related to its role as a substrate for the β1i/LMP2 subunit of the 20S immunoproteasome . By quantifying the activity of this subunit, researchers can gain insights into various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide involves its interaction with the β1i/LMP2 subunit of the 20S immunoproteasome . This interaction leads to the cleavage of the compound and the release of AMC, whose fluorescence can be used to quantify the activity of the β1i/LMP2 subunit .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin is synthesized through a series of peptide coupling reactions. The synthesis typically involves the following steps :

Coupling of Acetyl-Proline: Acetylation of proline is achieved using acetic anhydride in the presence of a base such as pyridine.

Sequential Peptide Coupling: The acetylated proline is then coupled with alanine and leucine using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Attachment of 7-amino-4-methylcoumarin: The final step involves coupling the peptide with 7-amino-4-methylcoumarin using similar peptide coupling reagents.

Industrial Production Methods

Industrial production of Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin follows the same synthetic route but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Des Réactions Chimiques

Types de réactions

L'acétyl-Prolyl-Alanyl-Leucyl-7-amino-4-méthylcoumarine subit principalement des réactions d'hydrolyse catalysées par la sous-unité LMP2/β1i du protéasome 20S . La réaction d'hydrolyse clive la liaison peptidique, libérant la fraction fluorescente 7-amino-4-méthylcoumarine.

Réactifs et conditions courants

Réactifs : Le principal réactif est la sous-unité LMP2/β1i du protéasome 20S.

Conditions : La réaction est généralement réalisée en solution tamponnée à pH et température physiologiques (37 °C).

Principaux produits

Le principal produit formé par l'hydrolyse de l'acétyl-Prolyl-Alanyl-Leucyl-7-amino-4-méthylcoumarine est la 7-amino-4-méthylcoumarine, qui présente une fluorescence mesurable à l'aide d'un fluorimètre .

Applications de la recherche scientifique

L'acétyl-Prolyl-Alanyl-Leucyl-7-amino-4-méthylcoumarine est largement utilisé dans la recherche scientifique pour les applications suivantes :

Essais biochimiques : Il est utilisé comme substrat pour mesurer l'activité de la sous-unité LMP2/β1i du protéasome 20S dans divers essais biochimiques.

Découverte de médicaments : Le composé est utilisé dans des criblages pour identifier des inhibiteurs potentiels de la sous-unité LMP2/β1i du protéasome 20S, qui pourraient être développés en agents thérapeutiques pour des maladies telles que le cancer et les maladies auto-immunes.

Biologie cellulaire : Les chercheurs utilisent l'acétyl-Prolyl-Alanyl-Leucyl-7-amino-4-méthylcoumarine pour étudier la fonction et la régulation du protéasome dans les cellules.

Immunologie : Le composé aide à comprendre le rôle de l'immunoprotéasome dans le traitement et la présentation des antigènes.

Mécanisme d'action

L'acétyl-Prolyl-Alanyl-Leucyl-7-amino-4-méthylcoumarine exerce ses effets en servant de substrat pour la sous-unité LMP2/β1i du protéasome 20S . En se liant au site actif du protéasome, la liaison peptidique est clivée, libérant la 7-amino-4-méthylcoumarine. La fluorescence émise par la 7-amino-4-méthylcoumarine est ensuite mesurée pour quantifier l'activité du protéasome. Ce mécanisme permet aux chercheurs d'étudier l'activité et la régulation du protéasome dans divers contextes biologiques .

Applications De Recherche Scientifique

Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin is extensively used in scientific research for the following applications :

Biochemical Assays: It is used as a substrate to measure the activity of the 20S proteasome LMP2/β1i subunit in various biochemical assays.

Drug Discovery: The compound is used in screening assays to identify potential inhibitors of the 20S proteasome LMP2/β1i subunit, which could be developed into therapeutic agents for diseases such as cancer and autoimmune disorders.

Cell Biology: Researchers use Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin to study proteasome function and regulation in cells.

Immunology: The compound helps in understanding the role of the immunoproteasome in antigen processing and presentation.

Comparaison Avec Des Composés Similaires

L'acétyl-Prolyl-Alanyl-Leucyl-7-amino-4-méthylcoumarine est unique en sa spécificité pour la sous-unité LMP2/β1i du protéasome 20S. Des composés similaires incluent :

Acétyl-norleucyl-Prolyl-norleucyl-Leucyl-7-amino-4-méthylcoumarine (Ac-nLPnLD-AMC) : Un substrat pour la sous-unité β1 du protéasome.

Suc-Leu-Leu-Val-Tyr-7-amino-4-méthylcoumarine (Suc-LLVY-AMC) : Un substrat pour les sous-unités β5 et β5i du protéasome.

Ces composés diffèrent par leurs séquences peptidiques et leur spécificité pour différentes sous-unités du protéasome, ce qui rend l'acétyl-Prolyl-Alanyl-Leucyl-7-amino-4-méthylcoumarine particulièrement précieux pour l'étude de la sous-unité LMP2/β1i .

Propriétés

IUPAC Name |

(2S)-1-acetyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O6/c1-14(2)11-20(25(34)28-18-8-9-19-15(3)12-23(32)36-22(19)13-18)29-24(33)16(4)27-26(35)21-7-6-10-30(21)17(5)31/h8-9,12-14,16,20-21H,6-7,10-11H2,1-5H3,(H,27,35)(H,28,34)(H,29,33)/t16-,20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJPVHDZSJFFDM-NDXORKPFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one](/img/structure/B3026172.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone, monohydrochloride](/img/structure/B3026182.png)

![2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate](/img/structure/B3026185.png)

![3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026193.png)

![2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B3026194.png)